molecular formula C28H32O8 B163928 Drummondin D CAS No. 138169-52-5

Drummondin D

Cat. No. B163928
M. Wt: 496.5 g/mol
InChI Key: LXQOEJUMZZHKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drummondin D is a chromenol that is a derivative of filicinic acid . It is isolated from the stems and leaves of Hypericum drummondii . It has been found to exhibit antibacterial activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis and the acid-fast bacterium Mycobacterium smegmatis .


Molecular Structure Analysis

Drummondin D has a molecular formula of C28H32O8 and a molecular weight of 496.54888 . Its structure includes a chromenol, a methyl ketone, an enol, an enone, and an aromatic ketone .

Scientific Research Applications

Antibacterial Properties

Drummondin D, identified as a derivative of filicinic acid from Hypericum drummondii, exhibits strong antibacterial activity. This compound, along with its isomers, has been shown to be effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and also against the acid-fast bacterium Mycobacterium smegmatis. These findings highlight Drummondin D's potential in addressing antibiotic resistance and developing new antibacterial agents (Jayasuriya et al., 1991).

Structural Insights for Antimicrobial Activity

Further research into the structural components of Drummondin D and related compounds has revealed the importance of specific structural units for their antimicrobial activity. The study demonstrated that the antimicrobial efficacy of these compounds is significantly influenced by their structural makeup, offering insights into how these compounds could be modified or synthesized for enhanced antibacterial properties (Jayasuriya et al., 1991).

Potential in Viral Inhibition

Recent studies have suggested that compounds like Drummondin E, closely related to Drummondin D, could serve as potential inhibitors of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. This highlights the possibility of Drummondin D derivatives playing a role in antiviral therapies, particularly in targeting key viral replication enzymes (Akhtar et al., 2022).

Future Directions

While specific future directions for research on Drummondin D are not explicitly stated in the literature, its antibacterial properties suggest potential for further exploration in the field of antibiotic development . Additionally, its isolation from Hypericum drummondii suggests potential for further exploration of other compounds from this plant species .

properties

CAS RN

138169-52-5

Product Name

Drummondin D

Molecular Formula

C28H32O8

Molecular Weight

496.5 g/mol

IUPAC Name

2-acetyl-4-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H32O8/c1-13(2)8-11-28(7)25(34)18(23(33)20(15(4)30)26(28)35)12-17-21(31)16-9-10-27(5,6)36-24(16)19(14(3)29)22(17)32/h8-10,31-34H,11-12H2,1-7H3

InChI Key

LXQOEJUMZZHKAH-UHFFFAOYSA-N

SMILES

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C)C

Canonical SMILES

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C)C

synonyms

drummondin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drummondin D
Reactant of Route 2
Drummondin D
Reactant of Route 3
Drummondin D
Reactant of Route 4
Drummondin D
Reactant of Route 5
Drummondin D
Reactant of Route 6
Drummondin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.